molecular formula C11H13Cl2N B6185189 rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis CAS No. 2624108-56-9

rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis

Cat. No.: B6185189
CAS No.: 2624108-56-9
M. Wt: 230.1
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Description

“rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentane ring substituted with a dichlorophenyl group and an amine group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,4-dichlorobenzylamine.

    Formation of Intermediate: The cyclopentanone is reacted with 3,4-dichlorobenzylamine under acidic or basic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis” can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral synthesis.

Biology

In biological research, the compound may serve as a ligand for studying receptor interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, “rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis” may be investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis” depends on its specific application. For example, if used as a receptor modulator, it may interact with specific receptors in the body, altering their activity and leading to a biological response. The molecular targets and pathways involved would vary based on the compound’s specific use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine: A similar compound with a different stereochemistry.

    (1S,2S)-2-(3,4-dichlorophenyl)cyclopentan-1-amine: Another stereoisomer with potential differences in biological activity.

    2-(3,4-dichlorophenyl)cyclopentan-1-amine: A compound lacking the chiral centers, which may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of “rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopentan-1-amine, cis” lies in its specific stereochemistry, which can influence its reactivity, interaction with biological targets, and overall properties. Comparing it with its stereoisomers and other similar compounds can provide insights into the importance of chirality in chemical and biological systems.

Properties

CAS No.

2624108-56-9

Molecular Formula

C11H13Cl2N

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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